1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a urea moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Pyridine Ring Formation: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The pyrazole and pyridine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Urea Formation: Finally, the urea moiety is introduced through the reaction of an amine with an isocyanate or carbodiimide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts, temperature control, and solvent selection to maximize yield and purity.
Scale-Up Processes: Employing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylurea
- 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(p-tolyl)urea
Comparison: Compared to its analogs, 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea exhibits unique properties due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where its analogs may not be as effective.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-17(13)22-18(24)20-9-14-7-15(10-19-8-14)16-11-21-23(2)12-16/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVBHMGEZCTARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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